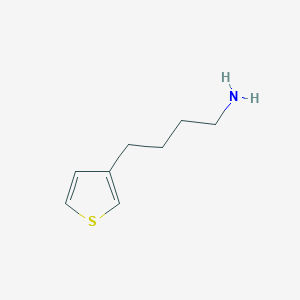
4-(Thiophen-3-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring attached to a butylamine chain. Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Butylamine Chain: The butylamine chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
4-(Thiophen-3-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or other substituted derivatives.
科学研究应用
4-(Thiophen-3-yl)butan-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as agonists or antagonists of certain receptors, modulating biological processes such as neurotransmission or enzyme activity . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
Thiophene-2-ylmethylamine: Similar structure but with the amine group directly attached to the thiophene ring.
Thiophene-3-ylmethylamine: Similar structure but with the amine group attached to the thiophene ring at a different position.
4-(Thiophen-2-yl)butan-1-amine: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
4-(Thiophen-3-yl)butan-1-amine is unique due to its specific attachment of the butylamine chain to the thiophene ring at the 3-position. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives .
属性
分子式 |
C8H13NS |
|---|---|
分子量 |
155.26 g/mol |
IUPAC 名称 |
4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C8H13NS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5,9H2 |
InChI 键 |
RBKQBXPQPRDDOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





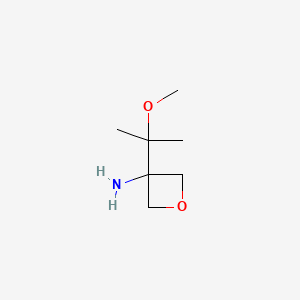
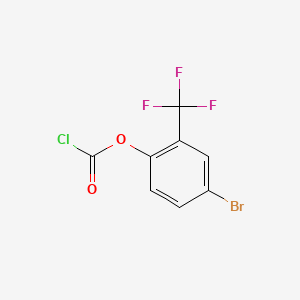

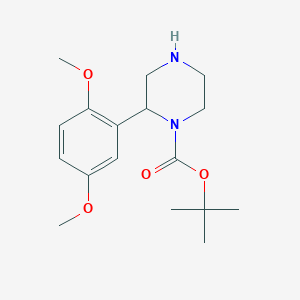
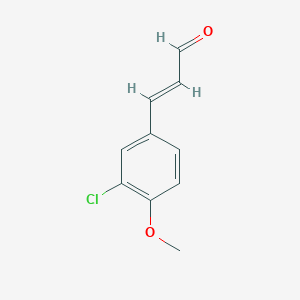
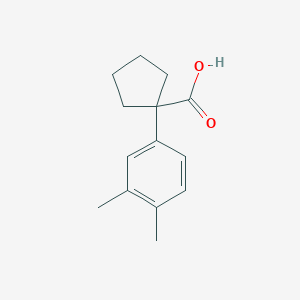
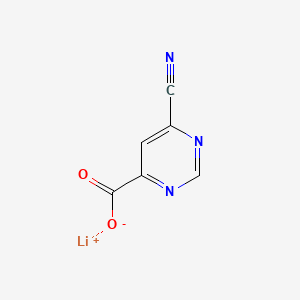

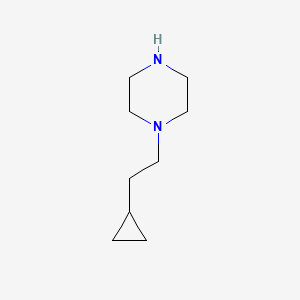
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

